molecular formula C15H18N2O2 B13753765 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one CAS No. 1184919-19-4

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one

Katalognummer: B13753765
CAS-Nummer: 1184919-19-4
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: KLFXXQLIYZYHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 4-isopropylbenzyl group and a methoxy group

Vorbereitungsmethoden

The synthesis of 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzylamine with 4-methoxypyrimidine-2(1H)-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity of the final product .

Analyse Chemischer Reaktionen

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the benzyl group are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    4-isopropylbenzyl alcohol: This compound shares the 4-isopropylbenzyl group but lacks the pyrimidine ring.

    4-methoxypyrimidine: This compound contains the pyrimidine ring with a methoxy group but lacks the 4-isopropylbenzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1184919-19-4

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

4-methoxy-1-[(4-propan-2-ylphenyl)methyl]pyrimidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-11(2)13-6-4-12(5-7-13)10-17-9-8-14(19-3)16-15(17)18/h4-9,11H,10H2,1-3H3

InChI-Schlüssel

KLFXXQLIYZYHLE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC(=NC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.